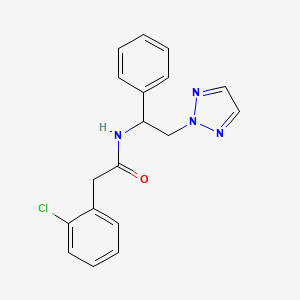

2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, commonly known as CTAP, is a compound that has been widely studied for its potential applications in scientific research. CTAP is a small molecule that belongs to the class of compounds known as triazole derivatives. It is a potent and selective antagonist of the kappa opioid receptor (KOR), which is a G-protein coupled receptor that plays an important role in the regulation of pain, stress, and addiction.

Scientific Research Applications

Synthesis and Characterization

Research in this area focuses on synthesizing new derivatives and analyzing their structures through various spectroscopic techniques. For instance, the synthesis and characterization of new triazole compounds containing thioamide groups have been explored, revealing that these compounds exhibit antifungal and plant growth-regulating activities (Li Fa-qian et al., 2005). Another study on the synthesis of novel 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones evaluated their antimicrobial activities, highlighting the bioactive potential of these compounds (N. Patel & A. R. Shaikh, 2011).

Molecular Interactions and Docking Studies

Several papers have focused on the molecular docking studies and interactions of similar compounds. For example, cholinesterase inhibition and molecular docking studies of synthetic 1,2,4-triazole derivatives have been carried out to understand their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing moderate to good activities (N. Riaz et al., 2020). Another study presented the synthesis, structure, and molecular docking analysis of an anticancer drug, showcasing its binding interactions with the VEGFr receptor (Gopal Sharma et al., 2018).

Hydrogen Bonding and Supramolecular Assembly

Research on the crystal structures of related compounds emphasizes the role of hydrogen bonding and other non-covalent interactions in forming supramolecular assemblies. For example, the study of C–H···O and C–H···X (X = Cl/Br) hydrogen bond tuned supramolecular assembly through X-ray powder diffraction and Hirshfeld surface analysis provided insights into the three-dimensional architectures facilitated by these weak interactions (D. Hazra et al., 2014).

Antimicrobial and Antifungal Activities

Synthesis and evaluation of antimicrobial activities of novel compounds, such as quinazolines and triazole derivatives, underscore their potential as bioactive agents against various bacterial and fungal strains. The antimicrobial activities of new quinazolines as potential antimicrobial agents have been explored, demonstrating their effectiveness against bacteria like Escherichia coli and Staphylococcus aureus (N. Desai et al., 2007).

properties

IUPAC Name |

2-(2-chlorophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN4O/c19-16-9-5-4-8-15(16)12-18(24)22-17(13-23-20-10-11-21-23)14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEKDKLPZQPQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2749985.png)

![(E)-2-amino-N-phenyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2749988.png)

![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propionate](/img/structure/B2749990.png)

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2749993.png)

![Ethyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2749994.png)

![Ethyl 4-(2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2749997.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2749998.png)

![methyl 6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2750001.png)

![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2750004.png)

![7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one](/img/structure/B2750008.png)